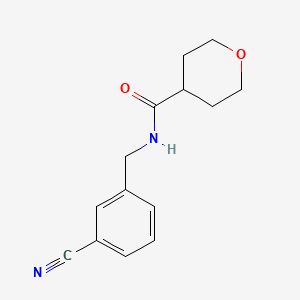
n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide: is a chemical compound that features a tetrahydropyran ring, a cyanobenzyl group, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide typically involves the reaction of 3-cyanobenzylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanobenzyl group, converting the nitrile to an amine or other reduced forms.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted amides or esters.
科学研究应用
Chemistry: n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Tetrahydropyran-2-carboxamide: Similar structure but lacks the cyanobenzyl group.
3-Cyanobenzylamine: Contains the cyanobenzyl group but lacks the tetrahydropyran ring.
Tetrahydropyran-4-carboxylic acid: Contains the tetrahydropyran ring and carboxylic acid group but lacks the cyanobenzyl group.
Uniqueness: n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
N-[(3-cyanophenyl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-2-1-3-12(8-11)10-16-14(17)13-4-6-18-7-5-13/h1-3,8,13H,4-7,10H2,(H,16,17) |
InChI 键 |
IDJSZICQQDEEFX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C(=O)NCC2=CC(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



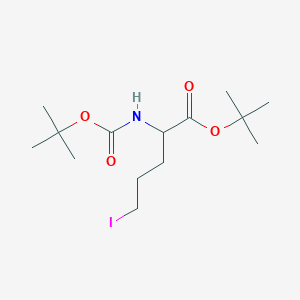
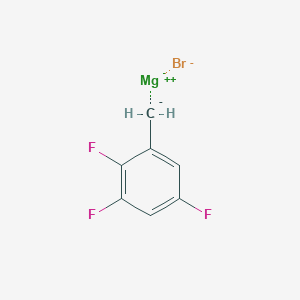
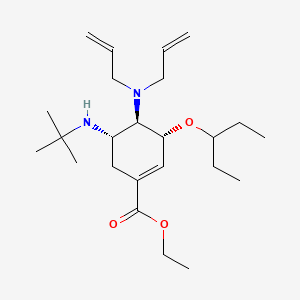
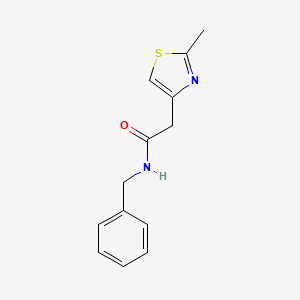
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

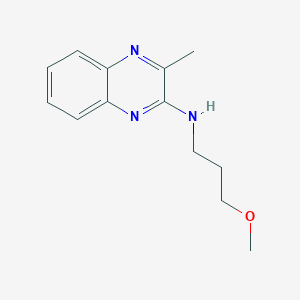

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
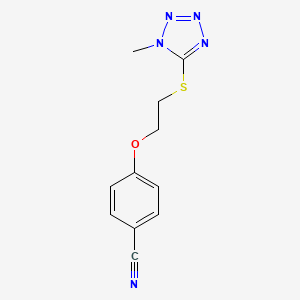

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
